Methods of Synthesis
The synthesis of (R)-4-(4-Chlorophenyl)pyrrolidin-2-one can be achieved through several methods. One notable approach involves the cyclization of donor–acceptor cyclopropanes in the presence of Lewis acids, such as nickel perchlorate. This method typically yields the target compound through a series of steps that include:
Structural Overview
The molecular structure of (R)-4-(4-Chlorophenyl)pyrrolidin-2-one features a five-membered pyrrolidine ring with a carbonyl group at the 2-position and a chlorophenyl group at the 4-position. The stereochemistry at the 4-position is critical for its biological activity.
The compound's three-dimensional conformation can significantly affect its interaction with biological targets, making stereochemical considerations essential in its design and application .
Reactivity and Transformations
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one participates in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound's properties for specific applications in medicinal chemistry .
Pharmacological Mechanism
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one acts primarily as a gamma-aminobutyric acid (GABA) receptor agonist. Its mechanism includes:
This mechanism underpins its use as an effective treatment for conditions involving muscle spasms and spasticity .
Properties Overview
The physical and chemical properties of (R)-4-(4-Chlorophenyl)pyrrolidin-2-one include:
These properties are crucial for handling and application in pharmaceutical formulations .
Scientific Applications
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one has several significant applications:
These applications highlight its importance not only as a therapeutic agent but also as a valuable tool in research and development within organic chemistry .
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one (CAS 1221679) is designated as Baclofen Impurity A in pharmacopeial standards, arising as a synthesis intermediate and degradation product of the muscle relaxant baclofen. Its control is mandated by regulatory agencies (e.g., USP, EP) due to potential antagonistic effects of the S-(+)-baclofen enantiomer and inherent toxicity of the lactam structure. Pharmacopeial monographs specify limits of ≤0.5% for this impurity in baclofen active pharmaceutical ingredients (APIs), underscoring its critical role in quality assurance [3] [5] [9]. Structurally, it features a γ-lactam ring formed via intramolecular cyclization of baclofen’s γ-aminobutyric acid moiety under thermal or acidic conditions. This transformation compromises baclofen’s GABA_B receptor binding, necessitating rigorous monitoring during API synthesis and formulation stability studies [3] [9].
The resolution of (R)- and (S)-enantiomers of 4-(4-chlorophenyl)pyrrolidin-2-one is vital due to divergent pharmacological activities. Two principal techniques achieve baseline separation:
Table 1: Chromatographic Methods for Enantiomeric Resolution
Technique | Stationary Phase | Mobile Phase | Resolution (Rs) | Application |
---|---|---|---|---|
SMB Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | Ethanol/hexane | >2.5 | Preparative-scale purification of N-Boc precursor [2] |
Electrokinetic Chromatography (EKC) | α-Cyclodextrin (dynamically coated capillary) | 100 mM borate buffer (pH 9.9) | 2.7 | Analytical quantification in APIs [3] |
Simulated Moving Bed (SMB) chromatography enables continuous separation of the N-Boc-protected lactam precursor (N-Boc-4-[p-chloro-phenyl]-2-pyrrolidone) at industrial scales. Using a chiral polysaccharide-derived stationary phase, SMB achieves enantiomeric purities of 97% for the (−)-enantiomer and 90% for the (+)-enantiomer in raffinate and extract streams, respectively [2]. For analytical quantification, EKC with α-cyclodextrin as a chiral selector resolves Impurity A and baclofen enantiomers in <9 minutes. Critical parameters include buffer pH (9.9), capillary coating with polyethylene oxide (PEO) to modulate electroosmotic flow, and organic modifier (1% ACN) [3].
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one forms predominantly during baclofen storage under acidic or thermal stress via intramolecular lactamization. Forced degradation studies (0.1N HCl, 70°C) demonstrate a 5–15% increase in Impurity A over 72 hours. The mechanism involves nucleophilic attack of baclofen’s primary amine on the γ-carboxyl carbon, eliminating water to form the stable 5-membered lactam [3] [9]. Oxidation pathways are negligible, as confirmed by hydrogen peroxide stress testing. Hydrolysis studies reveal the lactam ring remains intact under basic conditions (0.1N NaOH), though trace racemization may occur at elevated temperatures [9].
Table 3: Degradation Pathways Under Stress Conditions
Stress Condition | Degradation Product | Formation Rate | Proposed Mechanism |
---|---|---|---|
Acidic (0.1N HCl, 70°C) | (R)-4-(4-Chlorophenyl)pyrrolidin-2-one | High (5–15%/72h) | Intramolecular cyclization |
Basic (0.1N NaOH, 70°C) | No degradation | None | Ring stability |
Oxidative (3% H₂O₂) | Undetectable levels | Negligible | N/A |
Though primarily an API impurity, (R)-4-(4-Chlorophenyl)pyrrolidin-2-one may form in vivo via baclofen metabolism. In vitro studies using liver microsomes indicate slow enzymatic hydrolysis back to baclofen (t₁/₂ > 8h), mediated by paraoxonase-1. EKC methods with α-cyclodextrin enable simultaneous detection of Impurity A and baclofen enantiomers in plasma at LODs of 2 µg/mL. However, its low bioavailability and rapid renal clearance limit systemic accumulation. No phase I metabolites (e.g., hydroxylated derivatives) have been identified, suggesting metabolic inertness of the chlorophenyl-pyrrolidone scaffold [3] [9].
Table 4: Nomenclature of (R)-4-(4-Chlorophenyl)pyrrolidin-2-one
Identifier Type | Name |
---|---|
IUPAC Name | (R)-4-(4-Chlorophenyl)pyrrolidin-2-one |
Synonyms | Baclofen Impurity A; (R)-Baclofen lactam |
CAS Number | 1221679 (enantiomer); 22518-27-0 (racemate) |
Molecular Formula | C₁₀H₁₀ClNO |
Molecular Weight | 195.65 g/mol |
Pharmacopeial Codes | USP 1048222; EP B0200050 |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3